molecular formula C13H5N3O8 B12565630 9H-Xanthen-9-one, 1,2,7-trinitro- CAS No. 185141-39-3

9H-Xanthen-9-one, 1,2,7-trinitro-

Cat. No.: B12565630
CAS No.: 185141-39-3
M. Wt: 331.19 g/mol
InChI Key: JJPMCVJMXCDMMQ-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 1,2,7-trinitro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are widely distributed in nature, particularly in plants, fungi, and lichens . The trinitro derivative is characterized by the presence of three nitro groups at positions 1, 2, and 7 on the xanthone core, which significantly alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 1,2,7-trinitro- typically involves nitration reactions. One common method is the nitration of 9H-xanthen-9-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.

Chemical Reactions Analysis

Types of Reactions

9H-Xanthen-9-one, 1,2,7-trinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9H-Xanthen-9-one, 1,2,7-trinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 1,2,7-trinitro- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, which is a basis for its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    9H-Xanthen-9-one: The parent compound without nitro groups.

    1,2,3,4-Tetrahydro-9H-xanthen-9-one: A reduced form of xanthone.

    7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one: A mono-nitro derivative.

Uniqueness

9H-Xanthen-9-one, 1,2,7-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity and potential biological activities compared to its mono- or non-nitrated counterparts. The trinitro derivative exhibits distinct chemical properties that make it valuable for specific applications in research and industry .

Properties

CAS No.

185141-39-3

Molecular Formula

C13H5N3O8

Molecular Weight

331.19 g/mol

IUPAC Name

1,2,7-trinitroxanthen-9-one

InChI

InChI=1S/C13H5N3O8/c17-13-7-5-6(14(18)19)1-3-9(7)24-10-4-2-8(15(20)21)12(11(10)13)16(22)23/h1-5H

InChI Key

JJPMCVJMXCDMMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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